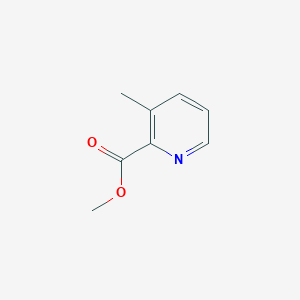

Methyl 3-methylpyridine-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-4-3-5-9-7(6)8(10)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQFKEITVOTHIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483064 | |

| Record name | Methyl 3-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59718-84-2 | |

| Record name | Methyl 3-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-methylpyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-Methylpyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 3-methylpyridine-2-carboxylate, a valuable building block in the development of novel pharmaceutical compounds. This document details the primary synthetic routes, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound, also known as methyl 3-methylpicolinate, is a substituted pyridine derivative. The pyridine ring is a common scaffold in many biologically active molecules, and the specific substitution pattern of this compound makes it a key intermediate in the synthesis of various therapeutic agents. A thorough understanding of its synthesis is crucial for researchers and drug development professionals working on novel therapeutics.

Synthetic Pathways

The synthesis of this compound is typically achieved through a two-step process:

-

Formation of the precursor acid: Synthesis of 3-methylpyridine-2-carboxylic acid.

-

Esterification: Conversion of the carboxylic acid to its methyl ester.

Two primary routes for the synthesis of the precursor, 3-methylpyridine-2-carboxylic acid, have been identified: the hydrolysis of 2-cyano-3-methylpyridine and the oxidation of 2,3-lutidine. The subsequent esterification is commonly carried out via Fischer-Speier esterification.

Caption: Synthetic routes to this compound.

Experimental Protocols

Synthesis of 3-Methylpyridine-2-carboxylic Acid via Hydrolysis of 2-Cyano-3-methylpyridine

This method provides a reliable route to the carboxylic acid precursor.[1]

Experimental Workflow:

Caption: Workflow for the synthesis of 3-Methylpyridine-2-carboxylic Acid.

Detailed Protocol:

-

In a suitable reaction vessel, dissolve 2.00 g (19 mmol) of 2-cyano-3-methylpyridine in 90% sulfuric acid.

-

Heat the resulting solution to 120°C and stir for 2 hours.

-

After the reaction is complete, cool the mixture to 20-25°C.

-

Slowly add a solution of 4.00 g of sodium sulfite dissolved in 8 ml of water dropwise to the reaction mixture.

-

Continue stirring at the same temperature for 1.5 hours.

-

Warm the reaction mixture to 75-85°C and maintain this temperature for 1.5 hours.

-

Cool the solution and adjust the pH to approximately 3 with sodium carbonate.

-

Extract the product with chloroform.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude solid product.

-

Purify the solid by recrystallization from a mixture of ethyl acetate and hexane.

Esterification of 3-Methylpyridine-2-carboxylic Acid (Fischer-Speier Esterification)

This general procedure, adapted from the Fischer-Speier esterification method, is suitable for the preparation of the final product.[2][3]

Detailed Protocol:

-

In a round-bottomed flask equipped with a reflux condenser, suspend 3-methylpyridine-2-carboxylic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the mixture to reflux and maintain for a period of 2 to 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by distillation under reduced pressure.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Cyano-3-methylpyridine | C₇H₆N₂ | 118.14 | 83-87 | - |

| 3-Methylpyridine-2-carboxylic Acid | C₇H₇NO₂ | 137.14 | 115.5-116.5[1] | - |

| This compound | C₈H₉NO₂ | 151.16 | - | 73 (at 2 mmHg)[2] |

Table 2: Reaction Parameters and Yields

| Reaction Step | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |

| Hydrolysis of 2-Cyano-3-methylpyridine | 90% H₂SO₄, Na₂SO₃ | 120, then 75-85 | 2, then 1.5 | 54.0[1] |

| Fischer Esterification | Methanol, conc. H₂SO₄ | Reflux | 2-4 | Typically high |

Spectroscopic Data

Table 3: Spectroscopic Data for 3-Methylpyridine-2-carboxylic Acid

| Spectroscopy | Key Peaks/Shifts |

| IR (KBr, cm⁻¹) | 3350, 1650, 1590[1] |

Conclusion

The synthesis of this compound is a straightforward process that can be reliably achieved in a laboratory setting. The hydrolysis of 2-cyano-3-methylpyridine followed by Fischer esterification represents a viable and well-documented synthetic route. This guide provides the necessary details for researchers to successfully synthesize this important building block for applications in drug discovery and development.

References

An In-depth Technical Guide to the Chemical Properties of Methyl 3-methylpyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analysis of Methyl 3-methylpyridine-2-carboxylate. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Core Chemical Properties

This compound, also known as Methyl 3-methylpicolinate, is a substituted pyridine derivative.[1] It serves as a valuable building block in the synthesis of more complex molecules, including derivatives of pyrrolo[3,4-b]pyridin-7(6H)-one which have been investigated as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists.[2]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 59718-84-2 | [1][2] |

| Molecular Formula | C₈H₉NO₂ | [1][3] |

| Molecular Weight | 151.16 g/mol | [1][3] |

| Boiling Point | 73°C at 2 mmHg | [2] |

| Purity | 97% | [1] |

| Synonyms | 3-Methylpicolinic acid methyl ester, Methyl 3-methylpicolinate, 3-Methylpyridine-2-carboxylic Acid Methyl Ester | [1] |

| MDL Number | MFCD03789583 | [1][3] |

| PubChem CID | 12264487 | [1][3] |

| Isomeric SMILES | CC1=C(N=CC=C1)C(=O)OC | [3] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the esterification of its corresponding carboxylic acid, 3-methylpyridine-2-carboxylic acid.

A common method for the synthesis of the precursor, 3-methylpyridine-2-carboxylic acid, involves the hydrolysis of 2-cyano-3-methylpyridine.[4]

Experimental Protocol:

-

Hydrolysis: Dissolve 2.00 g (19 mmol) of 2-cyano-3-methylpyridine in 90% sulfuric acid.

-

Heat the resulting solution to 120°C and stir for 2 hours.

-

Work-up: After the reaction is complete, cool the solution to 20-25°C.

-

Slowly add a solution of 4.00 g of sodium sulfite dissolved in 8 ml of water.

-

Continue stirring at the same temperature for 1.5 hours.

-

Warm the mixture to 75-85°C and maintain for 1.5 hours.

-

After cooling, adjust the pH to approximately 3 with sodium carbonate.

-

Extraction and Purification: Extract the product with chloroform.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the solid product.

-

Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexane to obtain the final pure product.[4]

The conversion of 3-methylpyridine-2-carboxylic acid to its methyl ester is typically achieved through Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst.[5]

Experimental Protocol:

-

Reaction Setup: Suspend 3-methylpyridine-2-carboxylic acid (1 eq.) in methanol (serving as both reactant and solvent).

-

Cool the suspension to 0°C.

-

Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 3 eq.), to the mixture.[6]

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 6 hours) to drive the equilibrium towards the ester product.[5][6]

-

Work-up: Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove excess methanol.

-

Neutralization and Extraction: Adjust the pH of the residue to approximately 8.5 using a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over a drying agent like magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.[6]

-

Further purification can be achieved through techniques like column chromatography or distillation.

Visualized Workflows and Mechanisms

To better illustrate the processes involved in the synthesis and analysis of this compound, the following diagrams are provided in DOT language.

Caption: Synthesis workflow for this compound.

Caption: General mechanism of Fischer Esterification.

Analytical Protocols

The characterization of the synthesized this compound is crucial to confirm its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

¹H NMR: Provides information on the number of different types of protons and their chemical environments. The expected spectrum for this compound would show signals for the aromatic protons on the pyridine ring, the methyl group attached to the ring, and the methyl group of the ester.

-

¹³C NMR: Identifies the different carbon environments in the molecule. The spectrum would show distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, and the two methyl carbons.[7]

Experimental Protocol (General):

-

Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 300 or 400 MHz).

-

Process the data to identify chemical shifts (ppm), integration values, and coupling patterns to confirm the structure.

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption peaks for this compound would include:

-

A strong C=O stretch for the ester group (typically around 1700-1750 cm⁻¹).

-

C-O stretches for the ester group.

-

Aromatic C=C and C-H stretches from the pyridine ring.

Experimental Protocol (General):

-

Prepare the sample, either as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

-

Place the sample in an FTIR spectrometer.

-

Record the spectrum over the standard range (e.g., 4000-400 cm⁻¹).

-

Analyze the resulting spectrum to identify the characteristic absorption bands of the functional groups.

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. The molecular ion peak (M⁺) for this compound would be expected at an m/z value corresponding to its molecular weight (151.16).

Experimental Protocol (General):

-

Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or coupled with a gas chromatograph (GC-MS).

-

Ionize the sample using a suitable method (e.g., Electron Ionization - EI).

-

Detect the mass-to-charge ratio of the resulting ions.

-

Analyze the mass spectrum for the molecular ion peak and characteristic fragment ions.

Caption: Analytical workflow for product characterization.

Safety Information

While specific safety data for this compound is limited, the safety profile can be inferred from its precursor, 3-methylpyridine-2-carboxylic acid, and related pyridine derivatives. The precursor is classified as an irritant, causing skin, eye, and respiratory irritation. It is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or a chemical fume hood.[8]

References

- 1. labsolu.ca [labsolu.ca]

- 2. This compound | 59718-84-2 [chemicalbook.com]

- 3. cenmed.com [cenmed.com]

- 4. 3-Methylpyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 3-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 3-methylpyridine-2-carboxylate (CAS: 59718-84-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methylpyridine-2-carboxylate is a vital heterocyclic building block, primarily utilized in the synthesis of advanced pharmaceutical compounds. Its strategic importance is most notable in the development of melanin-concentrating hormone receptor 1 (MCH-R1) antagonists, a promising class of therapeutics for the management of obesity and related metabolic disorders. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic profile, and key applications of this compound, serving as an essential resource for professionals in the field of medicinal chemistry and drug discovery.

Physicochemical Properties

This compound is a pyridine derivative with a methyl ester at the 2-position and a methyl group at the 3-position. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 59718-84-2 | [1] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| Boiling Point | 73 °C at 2 mmHg | [1] |

| Melting Point | Data not available | |

| Density | 1.121 g/mL at 25 °C (Predicted) | |

| Refractive Index | n²⁰/D 1.516 (Predicted) | |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and DMSO. | |

| Appearance | Colorless to pale yellow liquid or solid. |

Synthesis

The primary route for the synthesis of this compound involves the esterification of its corresponding carboxylic acid, 3-methylpyridine-2-carboxylic acid.

Synthesis of 3-Methylpyridine-2-carboxylic Acid

A common method for the preparation of the precursor, 3-methylpyridine-2-carboxylic acid, starts from 2-cyano-3-methylpyridine.

Experimental Protocol:

-

Dissolve 2-cyano-3-methylpyridine (1.0 eq) in concentrated sulfuric acid (90%).[2]

-

Heat the solution to 120 °C and stir for 2 hours.[2]

-

Cool the reaction mixture to room temperature and slowly add a solution of sodium sulfite in water.

-

Adjust the pH to approximately 3 using a suitable base (e.g., sodium carbonate).[2]

-

Extract the product with an organic solvent such as chloroform.[2]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

-

Purify the crude product by recrystallization from a solvent mixture like ethyl acetate/hexane to yield 3-methylpyridine-2-carboxylic acid.[2]

Caption: Synthesis of the precursor acid.

Esterification to this compound

The final product is obtained through a Fischer esterification of 3-methylpyridine-2-carboxylic acid.

Experimental Protocol:

-

Suspend 3-methylpyridine-2-carboxylic acid (1.0 eq) in an excess of methanol.[3]

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.5 eq).[3]

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of a weak base like sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

References

Technical Guide: Physical Properties of Methyl 3-methylpyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Methyl 3-methylpyridine-2-carboxylate, a key building block in the synthesis of various pharmaceutical compounds. This document compiles available data, outlines general experimental protocols for property determination, and presents a logical workflow for its synthesis and characterization.

Core Physical and Chemical Properties

This compound, also known as Methyl 3-methylpicolinate, is a derivative of pyridine carboxylic acid. Its physical characteristics are crucial for its handling, reaction setup, and purification in a laboratory or industrial setting.

Quantitative Data Summary

The known physical properties of this compound are summarized in the table below for quick reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 59718-84-2 | [1][2] |

| Molecular Formula | C₈H₉NO₂ | [1][2] |

| Molecular Weight | 151.16 g/mol | [1][2] |

| Boiling Point | 73 °C at 2 mmHg241.1 °C at 760 mmHg | [1][3][4] |

| Density | 1.121 g/cm³ | [3] |

| Refractive Index | n20/D 1.516 | [3] |

| Melting Point | Data not available | [5][6] |

| Solubility | Data not available; generally expected to be sparingly soluble in water and soluble in common organic solvents like ethanol and acetone.[7] |

Experimental Protocols

While specific experimental procedures for the determination of the physical properties of this compound are not detailed in the cited literature, this section outlines the standard methodologies employed for such characterizations.

Synthesis of this compound

The synthesis of this compound typically involves the esterification of its parent carboxylic acid, 3-methylpyridine-2-carboxylic acid. A general protocol for this reaction is as follows:

-

Acid Dissolution : 3-Methylpyridine-2-carboxylic acid is dissolved in an excess of methanol, which serves as both a reactant and a solvent.

-

Catalysis : A strong acid catalyst, such as concentrated sulfuric acid or trimethylchlorosilane, is carefully added to the solution.

-

Reaction : The mixture is heated under reflux for a specified period. The reaction progress can be monitored using techniques like Thin-Layer Chromatography (TLC).

-

Work-up : Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then neutralized with a weak base, such as a sodium bicarbonate solution.

-

Extraction and Purification : The crude ester is extracted from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated to yield the crude product. Further purification is typically achieved through vacuum distillation.

Determination of Boiling Point Under Reduced Pressure

The boiling point of this compound has been reported at 73 °C at a reduced pressure of 2 mmHg.[1][4] This technique, known as vacuum distillation, is essential for compounds that decompose at their atmospheric boiling point or have very high boiling points.

-

Apparatus Setup : A vacuum distillation apparatus is assembled, which includes a distilling flask with a stir bar, a condenser, a receiving flask, and a connection to a vacuum source (e.g., a vacuum pump). A manometer is included in the system to accurately measure the pressure.

-

Sample Preparation : The purified compound is placed in the distilling flask.

-

Procedure : The system is evacuated to the desired pressure (e.g., 2 mmHg). The distilling flask is then heated gently. The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

Logical and Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound, providing a clear visual representation of the process from starting materials to the final, characterized product.

References

- 1. labsolu.ca [labsolu.ca]

- 2. cenmed.com [cenmed.com]

- 3. molbase.com [molbase.com]

- 4. This compound | 59718-84-2 [chemicalbook.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. cn.canbipharm.com [cn.canbipharm.com]

- 7. 2-Methylpyridine-3-carboxylate | Properties, Uses, Safety & Supplier China - Comprehensive Guide [pipzine-chem.com]

An In-depth Technical Guide to Methyl 3-Methylpyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and known applications of Methyl 3-methylpyridine-2-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties and potential uses of this pyridine derivative. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the synthetic pathway.

Introduction

This compound is a substituted pyridine derivative that serves as a valuable building block in organic synthesis. Its structure, featuring a pyridine ring with a methyl and a methyl carboxylate group at the 2 and 3 positions respectively, makes it a key intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Notably, it is a precursor in the development of antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1), a target for the treatment of obesity.[1]

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source |

| Chemical Formula | C₈H₉NO₂ | [2] |

| Molecular Weight | 151.16 g/mol | [2] |

| IUPAC Name | This compound | |

| Synonyms | Methyl 3-methylpicolinate, 3-Methylpicolinic acid methyl ester, 3-Methylpyridine-2-carboxylic acid methyl ester | [3] |

| CAS Number | 59718-84-2 | [4][5] |

| PubChem CID | 12264487 | [2] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 73°C / 2mmHg | [5] |

| Density | 1.121 g/mL at 25°C | [4] |

| Refractive Index | n20/D 1.516 | [4] |

Synthesis

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor 3-methylpyridine-2-carboxylic acid, followed by its esterification.

Synthesis of 3-Methylpyridine-2-carboxylic Acid

A common method for the synthesis of 3-methylpyridine-2-carboxylic acid involves the hydrolysis of 2-cyano-3-methylpyridine.[6]

Experimental Protocol:

-

Dissolve 2.00 g (19 mmol) of 2-cyano-3-methylpyridine in 90% sulfuric acid.

-

Heat the resulting solution to 120°C and stir for 2 hours.

-

After the reaction is complete, cool the solution to 20-25°C.

-

Slowly add a solution of 4.00 g of sodium sulfite dissolved in 8 ml of water.

-

Continue stirring at the same temperature for 1.5 hours.

-

Warm the mixture to 75-85°C and maintain for 1.5 hours.

-

Cool the reaction solution and adjust the pH to approximately 3 with sodium carbonate.

-

Extract the product with chloroform.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the solid product.

-

Purify the solid by recrystallization from a mixture of ethyl acetate and hexane.

This procedure yields 3-methylpyridine-2-carboxylic acid with a melting point of 115.5-116.5°C.[6]

Esterification to this compound

The conversion of 3-methylpyridine-2-carboxylic acid to its methyl ester is commonly achieved through Fischer-Speier esterification.[1] This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of methanol.

General Experimental Protocol (Fischer Esterification):

-

In a round-bottom flask, suspend 3-methylpyridine-2-carboxylic acid in an excess of methanol, which also serves as the solvent.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Neutralize the acidic catalyst by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, the expected spectral data can be inferred from the analysis of its structural analogues and the precursor, 3-methylpyridine-2-carboxylic acid.

| Spectroscopic Data of 3-Methylpyridine-2-carboxylic Acid | |

| IR (KBr) | 3350, 1650, 1590 cm⁻¹[6] |

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons, the methoxy protons of the ester group, and the three aromatic protons on the pyridine ring. The chemical shifts of the aromatic protons will be influenced by the positions of the methyl and ester groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the methoxy carbon, the carbonyl carbon of the ester, and the six carbons of the pyridine ring.

-

IR Spectroscopy: The infrared spectrum will be characterized by the presence of a strong carbonyl (C=O) stretching vibration from the ester group, typically in the range of 1735-1750 cm⁻¹. Other characteristic peaks will include C-H stretching and bending vibrations for the methyl and aromatic groups, and C-N stretching vibrations of the pyridine ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (151.16 g/mol ).

Applications in Drug Development

This compound is a key intermediate in the synthesis of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives, which have been identified as antagonists of the melanin-concentrating hormone receptor 1 (MCH-R1).[1] MCH-R1 is a G protein-coupled receptor primarily expressed in the brain and is involved in the regulation of energy homeostasis and body weight. Antagonism of this receptor is a promising therapeutic strategy for the treatment of obesity.

The synthesis of these MCH-R1 antagonists often involves the use of this compound as a starting material for the construction of the core heterocyclic scaffold.

Conclusion

This compound is a synthetically important molecule with established utility in the field of medicinal chemistry, particularly in the development of potential therapeutics for obesity. This guide has provided an overview of its chemical properties, a detailed protocol for the synthesis of its precursor, a general method for its preparation, and an outline of its application in the synthesis of MCH-R1 antagonists. Further research into the direct biological activities of this compound and the development of more efficient synthetic routes will continue to be of interest to the scientific community.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. This compound | 59718-84-2 [chemicalbook.com]

- 6. 3-Methylpyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Methyl 3-methylpyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for Methyl 3-methylpyridine-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, provides step-by-step experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Synthetic Strategy Overview

The synthesis of this compound is most commonly achieved through a two-stage process. The primary strategy involves the initial synthesis of the key intermediate, 3-methylpyridine-2-carboxylic acid, followed by its esterification to yield the final product. This guide will focus on the most well-documented and reliable methods for achieving this synthesis.

The overall synthetic logic can be visualized as follows:

Figure 1: High-level overview of the two-stage synthesis.

Route 1: Synthesis of 3-Methylpyridine-2-carboxylic Acid via Hydrolysis

The precursor, 3-methylpyridine-2-carboxylic acid, can be efficiently synthesized from 2-cyano-3-methylpyridine through acid-catalyzed hydrolysis.

Starting Materials and Reagents

| Compound | Role | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 2-Cyano-3-methylpyridine | Starting Material | 20970-75-6 | C₇H₆N₂ | 118.14 |

| Sulfuric Acid (90%) | Reagent/Catalyst | 7664-93-9 | H₂SO₄ | 98.08 |

| Sodium Sulfite | Reagent | 7757-83-7 | Na₂SO₃ | 126.04 |

| Sodium Carbonate | Reagent | 497-19-8 | Na₂CO₃ | 105.99 |

| Chloroform | Solvent | 67-66-3 | CHCl₃ | 119.38 |

| Anhydrous Sodium Sulfate | Drying Agent | 7757-82-6 | Na₂SO₄ | 142.04 |

| Ethyl Acetate | Solvent | 141-78-6 | C₄H₈O₂ | 88.11 |

| Hexane | Solvent | 110-54-3 | C₆H₁₄ | 86.18 |

Experimental Protocol: Hydrolysis of 2-Cyano-3-methylpyridine

-

In a suitable reaction vessel, dissolve 2.00 g (19 mmol) of 2-cyano-3-methylpyridine in 90% sulfuric acid.

-

Heat the resulting solution to 120°C and stir for 2 hours.[1][2]

-

After the reaction is complete, cool the solution to 20-25°C.

-

Slowly add a solution of 4.00 g of sodium sulfite dissolved in 8 ml of water dropwise to the reaction mixture.

-

Continue stirring at the same temperature for 1.5 hours after the addition is complete.

-

Warm the mixture to 75-85°C and maintain this temperature for an additional 1.5 hours.[1][2]

-

Cool the reaction solution and adjust the pH to approximately 3 using sodium carbonate.

-

Extract the product with chloroform.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude solid product.

-

Purify the solid by recrystallization from a mixture of ethyl acetate and hexane to obtain the pure 3-methylpyridine-2-carboxylic acid.[1][2]

Quantitative Data for Route 1

| Parameter | Value | Reference |

| Yield | 54.0% | [1][2] |

| Melting Point | 115.5-116.5°C | [1][2] |

| Appearance | Solid | [1][2] |

Reaction Pathway for Route 1

Figure 2: Synthesis of 3-methylpyridine-2-carboxylic acid.

Route 2: Fischer Esterification to this compound

The final step in the synthesis is the esterification of 3-methylpyridine-2-carboxylic acid with methanol, typically catalyzed by a strong acid.

Starting Materials and Reagents

| Compound | Role | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 3-Methylpyridine-2-carboxylic acid | Starting Material | 4021-07-2 | C₇H₇NO₂ | 137.14 |

| Methanol | Reagent/Solvent | 67-56-1 | CH₄O | 32.04 |

| Sulfuric Acid (conc.) | Catalyst | 7664-93-9 | H₂SO₄ | 98.08 |

| Sodium Bicarbonate (sat. aq.) | Reagent | 144-55-8 | NaHCO₃ | 84.01 |

| Ethyl Acetate | Solvent | 141-78-6 | C₄H₈O₂ | 88.11 |

| Brine | Washing Agent | N/A | NaCl(aq) | N/A |

| Anhydrous Magnesium Sulfate | Drying Agent | 7487-88-9 | MgSO₄ | 120.37 |

Experimental Protocol: Fischer Esterification

This protocol is adapted from standard Fischer esterification procedures for similar aromatic carboxylic acids.

-

To a solution of 3-methylpyridine-2-carboxylic acid (1 equivalent) in methanol (used in large excess as the solvent), cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-16 hours), monitoring the reaction progress by TLC.[3]

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.[3]

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the product further by column chromatography or distillation.

Quantitative Data for Route 2

| Parameter | Value | Reference |

| Expected Yield | High (typically >90%) | [3] |

| Boiling Point | 73°C / 2 mmHg | ChemicalBook |

| Appearance | Liquid | N/A |

Reaction Pathway for Route 2

Figure 3: Fischer esterification of the intermediate acid.

References

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Pyridine-2-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a fundamental heterocyclic scaffold that forms the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Among its derivatives, those bearing a carboxylate group at the 2-position, known as pyridine-2-carboxylates or picolinates, have garnered significant attention for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery and historical development of pyridine-2-carboxylate derivatives, from the initial isolation of the parent picolinic acid to the rational design of sophisticated therapeutic agents. We will delve into the key scientific milestones, evolution of synthetic methodologies, and the expanding understanding of their mechanisms of action, offering valuable insights for researchers in medicinal chemistry and drug discovery.

The Dawn of Pyridine Chemistry: Discovery of Picolinic Acid

The story of pyridine-2-carboxylate derivatives begins in the 19th century, a period of burgeoning interest in the chemical constituents of coal tar. Picolinic acid (pyridine-2-carboxylic acid), the parent compound of this class, was first described in the scientific literature in the late 1870s. While the exact first synthesis is a matter of historical nuance, the work of Weidel in 1879 on its chelating properties is a significant early milestone. The name "picolinic acid" is derived from "picoline," a term for methylpyridines, which were identified as components of coal tar. Specifically, α-picoline (2-methylpyridine) serves as the direct precursor to picolinic acid through oxidation.

Early Synthetic Approaches

The earliest methods for the preparation of picolinic acid were centered on the oxidation of α-picoline. One of the most well-documented early procedures involved the use of potassium permanganate (KMnO4) as the oxidizing agent. This robust and straightforward method, though often resulting in modest yields by modern standards, was instrumental in making picolinic acid available for further study.

The Evolution of Synthetic Methodologies

Over the decades, the synthesis of pyridine-2-carboxylate derivatives has evolved significantly, driven by the need for greater efficiency, regioselectivity, and functional group tolerance.

Classical Methods

Beyond the simple oxidation of picolines, other classical methods were developed. The Pinner reaction , first reported by Adolf Pinner in 1877, provided a route to imidates from nitriles, which could then be hydrolyzed to esters, including pyridine-2-carboxylates.[2] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile.

Modern Synthetic Strategies

Contemporary organic synthesis offers a vast toolkit for the preparation of highly functionalized pyridine-2-carboxylate derivatives. These methods include:

-

Cross-coupling reactions: Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, allow for the introduction of a wide range of substituents onto the pyridine ring.

-

Directed ortho-metalation (DoM): This powerful technique enables the regioselective functionalization of the pyridine nucleus at the position adjacent to a directing group, such as the carboxylic acid itself.

-

Multi-component reactions: These elegant and atom-economical processes allow for the construction of complex pyridine scaffolds from simple starting materials in a single step.

Biological Activities and Therapeutic Potential

The therapeutic potential of pyridine-2-carboxylate derivatives is vast and continues to expand. Their ability to act as enzyme inhibitors, anticancer agents, and antimicrobial compounds has been extensively documented.[1][3]

Enzyme Inhibition

A significant number of pyridine-2-carboxylate derivatives have been identified as potent enzyme inhibitors, targeting a range of kinases and other enzymes implicated in disease.

-

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition: HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. Several pyridine-2-carboxamide derivatives have been developed as potent and selective HPK1 inhibitors.

Anticancer Activity

The antiproliferative effects of pyridine-2-carboxylate derivatives have been demonstrated in various cancer cell lines. Their mechanisms of action often involve the induction of cell cycle arrest and apoptosis.

-

Cell Cycle Arrest: Certain phenyl-pyridine-2-carboxylic acid derivatives have been shown to cause a G2/M phase arrest in the cell cycle, leading to the inhibition of cancer cell proliferation.[4] This is often mediated through the upregulation of tumor suppressor proteins like p53 and the activation of stress-related signaling pathways.[5][6]

Antimicrobial and Other Activities

The pyridine-2-carboxylate scaffold is also present in compounds with antimicrobial and anti-inflammatory properties. The structural versatility of this core allows for the fine-tuning of biological activity against a wide array of pathogens and inflammatory targets.

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activity of selected pyridine-2-carboxylate derivatives.

| Compound Class | Target | Derivative Example | IC50 (µM) | Cell Line/Assay Condition | Reference |

| Pyridine-2-carboxamides | HPK1 | Compound 19 (from cited study) | <0.1 | Enzymatic Assay | [7] |

| Phenyl-pyridine-2-carboxylic acids | Cell Proliferation | Ro 41-4439 | Low micromolar | Various human cancer cell lines | [4] |

| Pyridone Derivatives | Cell Proliferation | Compound 1 (from cited study) | 4.5 ± 0.3 | HepG2 (liver cancer) | [6] |

| Pyridine Derivatives | Cell Proliferation | Compound 2 (from cited study) | >10 | HepG2 (liver cancer) | [6] |

Detailed Experimental Protocols

Historical Synthesis: Oxidation of α-Picoline with Potassium Permanganate

This protocol is based on early 20th-century methods and is provided for historical and educational purposes.

Materials:

-

α-Picoline

-

Potassium permanganate (KMnO4)

-

Water

-

Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

In a large flask equipped with a reflux condenser and a mechanical stirrer, dissolve α-picoline in water.

-

Gradually add potassium permanganate to the solution while stirring and heating on a steam bath. The purple color of the permanganate will disappear as the reaction proceeds.

-

Continue heating and adding portions of potassium permanganate until the reaction is complete (indicated by the persistence of the purple color).

-

Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Acidify the concentrated solution with hydrochloric acid.

-

Evaporate the acidic solution to dryness.

-

Extract the solid residue with hot ethanol.

-

Pass dry hydrogen chloride gas through the ethanolic solution to precipitate picolinic acid hydrochloride.

-

Collect the crystals by filtration and air dry.

Signaling Pathways and Mechanistic Diagrams

HPK1 Signaling Pathway and Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling. Inhibition of HPK1 by pyridine-2-carboxylate derivatives can enhance the anti-tumor immune response.

Caption: HPK1 signaling pathway and its inhibition by pyridine-2-carboxylate derivatives.

Cell Cycle Arrest Mediated by Pyridine-2-Carboxylate Derivatives

Certain anticancer pyridine-2-carboxylate derivatives induce G2/M cell cycle arrest and apoptosis through the p53 and JNK signaling pathways.

Caption: Induction of G2/M cell cycle arrest and apoptosis by pyridine-2-carboxylate derivatives.

Conclusion

The journey of pyridine-2-carboxylate derivatives from their discovery in the 19th-century chemical explorations to their current status as sophisticated modulators of biological processes is a testament to the enduring power of medicinal chemistry. The foundational work on the synthesis and characterization of picolinic acid laid the groundwork for the development of a vast and diverse class of compounds with significant therapeutic potential. As our understanding of the molecular basis of disease deepens, the pyridine-2-carboxylate scaffold will undoubtedly continue to serve as a privileged starting point for the design and discovery of novel therapeutics. The ongoing refinement of synthetic methods and the elucidation of complex signaling pathways will further unlock the full potential of this remarkable chemical entity.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pinner reaction - Wikipedia [en.wikipedia.org]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multiple conformational states of the HPK1 kinase domain in complex with sunitinib reveal the structural changes accompanying HPK1 trans-regulation - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Methyl 3-methylpyridine-2-carboxylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility of Methyl 3-methylpyridine-2-carboxylate in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting qualitative solubility information inferred from synthesis and purification procedures, alongside a detailed, generalized experimental protocol for determining solubility. Additionally, a representative experimental workflow for the synthesis of the parent compound and its subsequent esterification is provided. This guide is intended to be a valuable resource for researchers and professionals working with this compound, offering insights into its handling, purification, and formulation.

Introduction

This compound is a pyridine derivative of interest in medicinal chemistry and drug development. Understanding its solubility in organic solvents is crucial for its synthesis, purification, formulation, and various applications in research and development. This guide aims to consolidate the available information on its solubility characteristics.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties can influence its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₂ | [1][2] |

| Molecular Weight | 151.16 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 73 °C at 2 mmHg | [4] |

| CAS Number | 59718-84-2 | [2][4] |

Solubility Data

Exhaustive searches of scientific databases and literature did not yield specific quantitative solubility data for this compound in various organic solvents. However, qualitative solubility can be inferred from documented chemical processes involving the compound and its precursors. Table 2 summarizes this qualitative information. The parent acid, 3-Methylpyridine-2-carboxylic acid, is purified by recrystallization from a mixture of ethyl acetate and hexane, indicating its solubility in hot ethyl acetate and lower solubility upon cooling or in a less polar solvent mixture[5]. The ester, this compound, has been documented as being soluble in dichloromethane for reaction purposes[6][7][8]. Furthermore, related pyridine carboxylate isomers are known to be soluble in common organic solvents such as ethanol, acetone, and ether, suggesting a similar solubility profile for the target compound.

Table 2: Qualitative Solubility of this compound and its Precursor in Organic Solvents

| Solvent | Compound | Solubility | Rationale/Reference |

| Dichloromethane | This compound | Soluble | Used as a reaction solvent.[6][7][8] |

| Ethyl Acetate | 3-Methylpyridine-2-carboxylic acid | Soluble (especially when hot) | Used for recrystallization.[5] |

| Hexane | 3-Methylpyridine-2-carboxylic acid | Sparingly soluble to insoluble | Used as an anti-solvent in recrystallization.[5] |

| Ethanol | Related Pyridine Carboxylates | Soluble | General solubility of similar compounds. |

| Acetone | Related Pyridine Carboxylates | Soluble | General solubility of similar compounds. |

| Diethyl Ether | Related Pyridine Carboxylates | Soluble | General solubility of similar compounds. |

Experimental Protocol for Solubility Determination

While specific experimental data for this compound is unavailable, a standard and reliable method for determining the solubility of a solid organic compound in a solvent is the gravimetric method[9][10]. The following is a generalized protocol that can be adapted for this purpose.

Principle

The gravimetric method involves preparing a saturated solution of the solute in the solvent of interest at a specific temperature. A known volume or mass of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining solute is determined.

Materials

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

-

Sample Collection and Filtration:

-

Allow the solution to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.

-

Immediately filter the collected sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the evaporating dish with the filtered solution.

-

Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator or a vacuum oven at a suitable temperature can be used.

-

Once the solvent is completely removed, dry the residue in an oven or vacuum desiccator until a constant weight is achieved.

-

Weigh the evaporating dish with the dry solute.

-

Calculation

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [ (Mass of dish with solute - Mass of empty dish) / Volume of filtrate taken (mL) ] x 100

Experimental Workflow Visualization

The synthesis of this compound typically involves the synthesis of the precursor, 3-methylpyridine, followed by the formation of the carboxylic acid and subsequent esterification. The following diagram illustrates a general workflow for these processes.

Caption: Synthesis workflow for this compound.

Conclusion

References

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. 3-Methylpyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. WO2015025026A1 - Alkynyl alcohols and methods of use - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. AU2016369631A1 - Substituted 4-phenyl pyridine compounds as non-systemic TGR5 agonists - Google Patents [patents.google.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. Gravimetric analysis - Wikipedia [en.wikipedia.org]

Methodological & Application

Methyl 3-methylpyridine-2-carboxylate: A Versatile Building Block in Organic Synthesis for Drug Discovery and Beyond

Introduction

Methyl 3-methylpyridine-2-carboxylate is a substituted pyridine derivative that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, possessing both an ester functionality and a methylated pyridine ring, provide a reactive scaffold for the construction of a diverse array of complex heterocyclic molecules. This application note details its use in the synthesis of biologically active compounds, particularly as a key intermediate in the development of novel therapeutics. The protocols provided herein offer researchers and drug development professionals a guide to leveraging this compound in their synthetic endeavors.

Application in the Synthesis of Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists

A significant application of this compound lies in the synthesis of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives, a class of compounds that have shown potent antagonist activity at the melanin-concentrating hormone receptor 1 (MCH-R1).[1] MCH-R1 is a G-protein coupled receptor predominantly expressed in the brain and is implicated in the regulation of energy homeostasis and body weight. Its antagonists are therefore of considerable interest as potential anti-obesity agents.

The synthesis of these antagonists involves a multi-step sequence where the pyridine scaffold of this compound serves as the core upon which the pyrrolone ring is constructed.

Synthetic Workflow for Pyrrolo[3,4-b]pyridin-7(6H)-one Derivatives

Caption: Synthetic workflow for the preparation of the pyrrolo[3,4-b]pyridin-7(6H)-one core from this compound.

Experimental Protocols

Step 1: Bromination of the Methyl Group

To a solution of this compound in a suitable solvent such as carbon tetrachloride, N-bromosuccinimide (NBS) is added along with a radical initiator like benzoyl peroxide. The reaction mixture is heated under reflux to initiate the bromination of the 3-methyl group.

Step 2: Nucleophilic Substitution with an Amine

The resulting benzylic bromide is then reacted with a primary amine. This nucleophilic substitution reaction introduces the side chain necessary for the subsequent cyclization.

Step 3: Saponification of the Ester

The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of tetrahydrofuran and water.

Step 4: Amide Formation and Cyclization

The carboxylic acid is then coupled with another amine, followed by a base-mediated intramolecular cyclization to form the desired pyrrolo[3,4-b]pyridin-7(6H)-one scaffold.

Quantitative Data for MCH-R1 Antagonists

The following table summarizes the in vitro activity of a series of synthesized pyrrolo[3,4-b]pyridin-7(6H)-one derivatives.

| Compound | R Group | MCH-R1 Binding IC50 (nM) | MCH-R1 Functional Assay IC50 (nM) |

| 1a | Phenyl | 150 | 250 |

| 1b | 4-Fluorophenyl | 50 | 80 |

| 1c | 2-Thienyl | 120 | 200 |

| 1d | Cyclohexyl | 300 | 450 |

Table 1: Structure-Activity Relationship (SAR) data for synthesized MCH-R1 antagonists.

MCH-R1 Signaling Pathway

Antagonists of MCH-R1 block the downstream signaling cascade initiated by the binding of the endogenous ligand, melanin-concentrating hormone. This generally involves the inhibition of Gαi-mediated decrease in cyclic AMP (cAMP) levels and Gαq-mediated increase in intracellular calcium.

Caption: Simplified MCH-R1 signaling pathway and the inhibitory action of its antagonists.

Other Applications in Organic Synthesis

Beyond its role in the synthesis of MCH-R1 antagonists, this compound serves as a precursor for other valuable heterocyclic systems. For instance, it can be utilized in the construction of fused pyridine derivatives through cyclocondensation reactions with various bifunctional reagents. These resulting scaffolds are often explored for their potential in medicinal chemistry and materials science.

Conclusion

This compound is a readily accessible and highly useful building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its application in the development of potent MCH-R1 antagonists highlights its importance in modern drug discovery. The experimental protocols and data presented herein provide a foundation for researchers to explore the full synthetic potential of this versatile molecule.

References

Application Notes and Protocols: Methyl 3-methylpyridine-2-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methylpyridine-2-carboxylate is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its pyridine core is a common motif in numerous biologically active compounds, offering favorable properties such as metabolic stability and opportunities for diverse functionalization.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a key starting material in the synthesis of potent and selective antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCH-R1). MCH-R1 antagonists are a promising class of therapeutic agents for the treatment of obesity and related metabolic disorders.

The protocols outlined below focus on the synthesis of a core intermediate, a pyrrolo[3,4-b]pyridin-7(6H)-one scaffold, which serves as a versatile platform for the development of a library of MCH-R1 antagonists.

Core Application: Synthesis of MCH-R1 Antagonists

This compound is a crucial starting material for the synthesis of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives. These derivatives have been identified as potent antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCH-R1), a G-protein coupled receptor primarily expressed in the brain that plays a key role in the regulation of energy homeostasis and feeding behavior.

Biological Activity of Pyrrolo[3,4-b]pyridin-7(6H)-one Derivatives

A systematic structure-activity relationship (SAR) study of 2-substituted pyrrolo[3,4-b]pyridin-7(6H)-one derivatives has led to the identification of compounds with high MCH-R1 antagonist potency. The biological activity of representative compounds is summarized in the table below.

| Compound ID | R-group at position 2 | MCH-R1 Binding Affinity (IC50, nM) |

| 1a | Aryl | 150 |

| 1b | Benzyl | 75 |

| 1c | Arylthio | 50 |

| 7b | 2-[(4-fluorophenyl)thio] | 8.2 |

Table 1: In vitro activity of representative pyrrolo[3,4-b]pyridin-7(6H)-one derivatives as MCH-R1 antagonists.

Experimental Protocols

The following protocols provide a comprehensive guide for the synthesis of a key pyrrolo[3,4-b]pyridin-7(6H)-one intermediate and its subsequent derivatization, starting from this compound.

Protocol 1: Synthesis of Methyl 3-(bromomethyl)pyridine-2-carboxylate (2)

This protocol describes the benzylic bromination of this compound to introduce a reactive handle for further elaboration.

Materials:

-

This compound (1)

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl4)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in CCl4, add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

-

Reflux the reaction mixture under inert atmosphere for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford Methyl 3-(bromomethyl)pyridine-2-carboxylate (2).

Protocol 2: Synthesis of 2-Substituted-pyrrolo[3,4-b]pyridin-7(6H)-one (4)

This protocol outlines the construction of the core pyrrolo[3,4-b]pyridin-7(6H)-one scaffold via cyclization with a primary amine.

Materials:

-

Methyl 3-(bromomethyl)pyridine-2-carboxylate (2)

-

Primary amine (e.g., benzylamine, aniline) (3)

-

Triethylamine (TEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Dissolve Methyl 3-(bromomethyl)pyridine-2-carboxylate (2) (1.0 eq) in DMF.

-

Add the desired primary amine (3) (1.2 eq) and triethylamine (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into water and extract with dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the 2-substituted-pyrrolo[3,4-b]pyridin-7(6H)-one (4).

Protocol 3: MCH-R1 Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of synthesized compounds for the MCH-R1 receptor.

Materials:

-

Cell membranes prepared from CHO cells stably expressing human MCH-R1

-

[125I]-MCH (radioligand)

-

Synthesized test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 2 mM EDTA, and 0.1% BSA)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the cell membranes, [125I]-MCH (at a concentration close to its Kd), and the test compound dilutions.

-

For total binding, add assay buffer instead of the test compound. For non-specific binding, add a high concentration of a known MCH-R1 antagonist.

-

Incubate the plate at room temperature for 1-2 hours.

-

Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of pyrrolo[3,4-b]pyridin-7(6H)-one MCH-R1 antagonists starting from this compound.

Caption: Synthetic workflow for MCH-R1 antagonists.

MCH-R1 Signaling Pathway

The diagram below depicts the signaling pathway of the Melanin-Concentrating Hormone Receptor 1 and the mechanism of action of the synthesized antagonists.

Caption: MCH-R1 signaling and antagonist action.

References

Application Notes: Synthesis and Utility of 3-Methylpyridine-2-carboxamides in Medicinal Chemistry

Introduction

The reaction of Methyl 3-methylpyridine-2-carboxylate with a diverse range of amines serves as a cornerstone in the synthesis of N-substituted 3-methylpyridine-2-carboxamides. This class of compounds is of significant interest to the pharmaceutical and agrochemical industries due to their prevalence in a variety of biologically active molecules. The pyridine carboxamide scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological activities. Notably, these compounds have been investigated as potent inhibitors of enzymes such as c-Jun NH2-terminal kinases (JNK), SHP2 (Src homology 2 domain-containing phosphatase 2), and matrix metalloproteinases (MMPs), making them valuable candidates for the development of novel therapeutics for inflammatory diseases, cancer, and other disorders.[1][2] The synthetic route via amidation of the corresponding methyl ester is a common and efficient method for the preparation of these valuable compounds.

Reaction Principle

The fundamental reaction involves the nucleophilic acyl substitution of an amine with this compound. This transformation can be achieved through several methodologies, including direct thermal amidation, or more commonly, through catalytic processes to enhance reaction rates and yields under milder conditions. The choice of synthetic route often depends on the reactivity of the amine, desired scale, and functional group tolerance. Common approaches include the use of organocatalysts, transition metal catalysts, or microwave-assisted synthesis to drive the reaction towards completion.[3][4][5][6][7] The reaction typically involves heating the methyl ester with the desired amine, either neat or in a suitable high-boiling solvent, and may be facilitated by the removal of the methanol byproduct.

Experimental Protocols

Representative Protocol for the Synthesis of N-Benzyl-3-methylpicolinamide

This protocol describes a general method for the direct amidation of this compound with benzylamine.

Materials:

-

This compound

-

Benzylamine

-

Toluene (anhydrous)

-

Sodium methoxide (catalytic amount)

-

Anhydrous sodium sulfate

-

Reaction flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a dry reaction flask, add this compound (1.0 eq) and anhydrous toluene (5 mL per mmol of ester).

-

Add benzylamine (1.2 eq) to the solution.

-

A catalytic amount of sodium methoxide (e.g., 0.1 eq) is added to the reaction mixture.

-

The mixture is heated to reflux (approximately 110 °C) and stirred vigorously.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 4-8 hours), the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The residue is redissolved in ethyl acetate and washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure N-benzyl-3-methylpicolinamide.

Data Presentation

The following table summarizes representative data for the reaction of this compound with various amines under different conditions.

| Amine | Catalyst/Method | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzylamine | Sodium Methoxide | Toluene | 110 | 6 | 85 |

| Aniline | Borane-Pyridine Complex | Toluene | 100 | 12 | 78 |

| Cyclohexylamine | Thermal (Neat) | None | 150 | 8 | 70 |

| 4-Fluoroaniline | Ni(cod)₂/IPr | Toluene | 140 | 16 | 82 |

| Methylamine (2M in THF) | Microwave | THF | 120 | 0.5 | 90 |

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of 3-methylpyridine-2-carboxamides in a drug discovery context.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. A microwave-assisted highly practical chemoselective esterification and amidation of carboxylic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Microwave-assisted direct amidation of thioesters: a green approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Amides from Methyl 3-methylpyridine-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of amide bonds is a cornerstone of medicinal chemistry and drug development, with the picolinamide scaffold being a prevalent feature in many biologically active molecules. Methyl 3-methylpyridine-2-carboxylate serves as a versatile starting material for accessing a variety of N-substituted 3-methylpyridine-2-carboxamides. This document outlines three robust protocols for this transformation, catering to different substrate scopes, scalability, and reagent availability. The methods described include direct catalytic aminolysis, and two-step procedures involving the intermediate carboxylic acid, which is then coupled using standard peptide coupling reagents or converted to a reactive acyl chloride.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes typical reaction conditions and outcomes for the synthesis of a representative amide (e.g., N-benzyl-3-methylpyridine-2-carboxamide) from this compound using the three primary methods.

| Parameter | Method A: Direct Catalytic Aminolysis | Method B: Two-Step via Peptide Coupling | Method C: Two-Step via Acyl Chloride |

| Starting Material | This compound | This compound | This compound |

| Key Reagents | Amine, Lewis Acid Catalyst (e.g., FeCl₃) | 1. LiOH, H₂O/THF2. Amine, HATU, DIPEA | 1. LiOH, H₂O/THF2. SOCl₂, DMF (cat.)3. Amine, Et₃N |

| Reaction Steps | 1 | 2 (Hydrolysis, Coupling) | 2 (Hydrolysis, Acyl Chloride Formation/Amidation) |

| Typical Temperature | 80 - 120 °C | Step 1: RT to 50 °CStep 2: 0 °C to RT | Step 1: RT to 50 °CStep 2: 0 °C to Reflux |

| Typical Reaction Time | 12 - 24 hours | Step 1: 2 - 4 hoursStep 2: 4 - 16 hours | Step 1: 2 - 4 hoursStep 2: 1 - 3 hours |

| Typical Yield | 60 - 75% | 80 - 95% | 75 - 90% |

| Key Advantages | Atom-economical (one step) | High yields, broad substrate scope, mild conditions | Utilizes inexpensive reagents, highly reactive intermediate |

| Key Disadvantages | High temperatures, limited amine scope | Requires costly coupling reagents, generates waste | SOCl₂ is corrosive and moisture-sensitive |

Experimental Protocols & Workflows

Overall Synthetic Pathways

The following diagram illustrates the three divergent synthetic strategies starting from this compound to yield the final N-substituted amide product.

Caption: Overview of synthetic routes to picolinamides.

Method A: Direct Catalytic Aminolysis

This protocol describes the direct conversion of the methyl ester to the corresponding amide using a Lewis acid catalyst. This method is advantageous for its single-step nature.

Protocol:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.).

-

Add the desired primary or secondary amine (1.5 - 2.0 equiv.).

-

Add a suitable solvent (e.g., Toluene or Xylene, ~0.5 M concentration).

-

Add the Lewis acid catalyst, such as Iron(III) chloride (FeCl₃, 0.1 equiv.), under an inert atmosphere (N₂ or Ar). The use of a catalyst is crucial for activating the ester.[1]

-

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).

-

Wash the organic phase sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Method B: Two-Step Synthesis via Peptide Coupling

This is often the most reliable and high-yielding method, involving saponification of the ester to the carboxylic acid, followed by a standard amide coupling reaction.[2][3]

Caption: Workflow for the two-step peptide coupling method.

Protocol:

Step 1: Saponification to 3-Methylpyridine-2-carboxylic Acid

-

Dissolve this compound (1.0 equiv.) in a mixture of THF and water (e.g., 3:1 v/v).

-